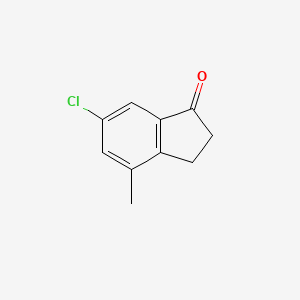

6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one

CAS No.: 938-35-2

Cat. No.: VC2841349

Molecular Formula: C10H9ClO

Molecular Weight: 180.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 938-35-2 |

|---|---|

| Molecular Formula | C10H9ClO |

| Molecular Weight | 180.63 g/mol |

| IUPAC Name | 6-chloro-4-methyl-2,3-dihydroinden-1-one |

| Standard InChI | InChI=1S/C10H9ClO/c1-6-4-7(11)5-9-8(6)2-3-10(9)12/h4-5H,2-3H2,1H3 |

| Standard InChI Key | CSLWWQQYWQOBAX-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC2=C1CCC2=O)Cl |

| Canonical SMILES | CC1=CC(=CC2=C1CCC2=O)Cl |

Introduction

6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one is an organic compound belonging to the indanone class. This compound is precisely identified through various chemical identifiers that enable researchers to locate and reference it accurately within chemical databases and literature.

Structural Characteristics and Properties

Molecular Structure

6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one possesses a bicyclic structure featuring a benzene ring fused to a five-membered cyclopentanone ring. The compound contains three key functional elements: a carbonyl group (C=O) at position 1 of the indanone skeleton, a chlorine substituent at position 6, and a methyl group at position 4 . The spatial arrangement of these functional groups contributes to the compound's chemical behavior and potential applications.

The molecular formula C₁₀H₉ClO accurately represents the atomic composition, while the molecular weight of 180.63 g/mol provides important information for analytical and synthetic applications . The compound's structure can be represented in SMILES notation as CC1=CC(=CC2=C1CCC2=O)Cl or alternatively as O=C1C2=CC(Cl)=CC(=C2CC1)C, providing a linear string representation of the molecular structure .

Physical Properties

The compound's computed XLogP3 value of 2.7 for the related isomer (4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one) suggests moderate lipophilicity , which would influence its partition behavior in biological systems and applications in organic synthesis. Additionally, the molecule lacks hydrogen bond donors but possesses hydrogen bond acceptor capacity through its carbonyl oxygen , influencing its intermolecular interactions.

This pricing structure reflects the compound's position as a specialty chemical with limited production scale, likely synthesized for specific research applications rather than bulk industrial purposes .

Research Applications and Synthetic Utility

Role in Organic Synthesis

While detailed information on specific synthetic applications of 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one is limited in the available literature, its structural features suggest potential utility as a building block in organic synthesis. The compound's reactive functional groups provide multiple sites for chemical transformations:

-

The carbonyl group at position 1 can participate in nucleophilic addition reactions, reductions, or condensations.

-

The chlorine substituent at position 6 offers a site for cross-coupling reactions (e.g., Suzuki, Negishi, or Buchwald-Hartwig couplings).

-

The methyl group at position 4 can potentially serve as a site for functionalization through radical or base-mediated processes.

These characteristics make the compound potentially valuable in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, or materials with specific properties.

Structural Comparison with Related Compounds

The chemical landscape includes structurally related compounds that share similar features with 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one. Notable among these is 4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one (CAS: 174603-62-4), which is a positional isomer of the title compound .

Both compounds share the same molecular formula (C₁₀H₉ClO) and molecular weight (180.63 g/mol) but differ in the positioning of the chloro and methyl substituents on the aromatic ring . This structural difference, though subtle, can significantly influence the compounds' chemical reactivity, physical properties, and potential applications in research and synthesis.

The existence of such isomers highlights the importance of precise structural characterization when working with these compounds, as minor differences in substitution patterns can lead to distinct chemical behaviors and biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume